molecular formula C7H10O3 B3332473 (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one CAS No. 89858-87-7

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B3332473
CAS No.: 89858-87-7
M. Wt: 142.15 g/mol
InChI Key: WSKMNNWQJZLMSJ-UHFFFAOYSA-N
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Description

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one (CAS 89858-87-7) is a bicyclic organic compound of significant interest in synthetic and medicinal chemistry. It features a ketone group and a hydroxyl group on a chiral 8-oxabicyclo[3.2.1]octane scaffold, with the (1R,5R,6S) configuration ensuring high enantiomeric purity. This structure serves as a versatile and valuable chiral building block for the synthesis of more complex molecules . The 8-oxa bridge (an oxygen atom in the bridgehead position) distinguishes it from related 8-azabicyclo[3.2.1]octane scaffolds (which contain nitrogen) and imparts distinct electronic and steric properties that influence its reactivity and interaction with biological targets . The stereochemically defined framework of this compound is highly relevant for the asymmetric synthesis of 8-oxabicyclo[3.2.1]octane structures, which are core components of various biologically active natural products . In a research context, it has been investigated for its potential biological activities, with preliminary studies indicating possible antimicrobial properties and cytotoxic effects on certain cancer cell lines . Its mechanism of action in biological assays is attributed to the specific spatial arrangement of its functional groups, which allows it to interact with enzymes or receptors, potentially modulating their activity . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKMNNWQJZLMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC(C1O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one typically involves the use of palladium (II)-catalyzed oxycarbonylation of unsaturated polyols. This method is efficient and allows for the formation of the desired stereochemistry at the newly formed stereogenic centers . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperature and pressure to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high productivity and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its interaction with specific biological targets:

  • Binding Affinity Studies : Research is focused on how (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one binds to enzymes or receptors, which is critical for understanding its pharmacological effects. Current studies aim to elucidate the specific pathways influenced by this compound, potentially leading to new drug discoveries.

Organic Synthesis

Due to its unique stereochemistry and functional groups, the compound serves as a valuable building block in organic synthesis:

  • Reactivity Profile : The specific arrangement of chiral centers allows for selective reactions that can be harnessed in the development of complex organic molecules.

Comparative Studies with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1S,5S,7S,8R)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.0]octan-3-oneBicyclic structure with different substituentsDifferent stereochemistry affecting reactivity
Aristolochic acidsNaturally occurring compounds with similar skeletonsKnown for biological activity but associated with toxicity
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-oneSimilar bicyclic frameworkContains nitrogen in the ring structure

This table illustrates how the distinct stereochemical configuration of this compound enhances its potential utility compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties against certain pathogens.
  • Enzyme Inhibition : Studies have shown that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

These findings suggest that this compound could play a role in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The hydroxyl group and the oxabicyclo ring system play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights structural and functional differences between the target compound and key analogs:

Compound Name CAS Bridge Type Molecular Formula Key Functional Groups Molecular Weight Biological/Chemical Relevance
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one (Target) N/A 8-oxa C₇H₁₀O₃ Hydroxyl, Ketone 154.15 Potential lactone reactivity
exo-6-Hydroxytropinone (8-aza analog) 5932-53-6 8-aza C₈H₁₃NO₂ Hydroxyl, Ketone 155.19 Intermediate in drug synthesis
Tropinone 532-24-1 8-aza C₈H₁₃NO Ketone 139.19 Precursor to tropane alkaloids
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one 81514-40-1 3-oxa, 9-aza C₁₃H₁₅NO₂ Benzyl, Ketone 217.26 Structural diversity studies

Key Differences and Implications

Bridge Heteroatom (8-oxa vs. 8-aza)
  • Electronic Effects: The 8-oxa bridge introduces an oxygen atom, increasing electronegativity and reducing basicity compared to nitrogen-containing analogs like exo-6-Hydroxytropinone .
  • Reactivity: Oxygen bridges favor lactone formation under basic conditions, as seen in related 2,7-dioxabicyclo[3.2.1]octan-3-one systems . In contrast, 8-aza analogs (e.g., tropinone) are pivotal in alkaloid biosynthesis .
Substitution at Position 6
Stereochemical Considerations
  • The (1R,5R,6S) configuration ensures enantioselectivity in reactions. For example, Mosher ester analysis confirmed 78% enantiomeric purity in a related 8-aza compound, highlighting the importance of stereochemistry in pharmacological activity .

Biological Activity

Overview

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one is a bicyclic organic compound notable for its unique stereochemistry and functional groups, which confer distinct reactivity and biological activity. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemical studies.

  • IUPAC Name : 6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
  • CAS Number : 89858-87-7
  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group and the oxabicyclo ring system enhance its binding affinity to molecular targets, leading to modulation of enzymatic activities and potential therapeutic effects.

Research Findings

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines, including HeLa and KB cells, with IC50 values indicating potent activity against these cells.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic regulation and disease management.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were evaluated on HeLa cells using MTT assays. The results showed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of 15 µM after 48 hours of exposure.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
CytotoxicityHeLa Cells15 µM
CytotoxicityKB Cells12 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for obtaining (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one with high stereochemical fidelity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation or enzymatic resolution) or chiral auxiliary approaches. Key steps include:

  • Using polar aprotic solvents (e.g., THF, DMF) at controlled temperatures (−20°C to 25°C) to minimize epimerization .
  • Monitoring enantiomeric excess via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .
  • Confirming absolute configuration via X-ray crystallography of intermediate derivatives (e.g., Mosher ester analogs) .

Q. Which spectroscopic techniques are critical for structural elucidation of this bicyclic ketone?

  • Methodological Answer : A multi-technique approach is essential:

  • 2D NMR : Utilize 1H^1H-1H^1H COSY and NOESY to map proton-proton correlations, particularly between H-6 (δ 4.1–4.3 ppm) and H-5 (δ 2.8–3.0 ppm) to confirm relative stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration using Cu Kα radiation (λ = 1.54178 Å) and refine structures with SHELXL .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functional groups to validate synthetic intermediates .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and NIOSH-approved respirators to avoid inhalation of fine particulates .
  • Wear nitrile gloves and lab coats to prevent skin contact; immediately rinse affected areas with water for 15 minutes .
  • Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Assay Design : Use orthogonal assays (e.g., enzymatic inhibition + whole-cell cytotoxicity) with appropriate controls (e.g., ATP quantification to rule out nonspecific toxicity) .
  • Concentration Gradients : Test 8–12 concentrations (0.1–100 µM) in triplicate to establish dose-response curves .
  • Counter-Screens : Include structurally similar analogs (e.g., 8-azabicyclo derivatives) to assess scaffold specificity .

Q. What strategies resolve contradictions in reported biological data across different models (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer :

  • Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to account for inter-lab variability .
  • Physicochemical Profiling : Measure logP (octanol-water partition) and membrane permeability (PAMPA assay) to differentiate target engagement from bioavailability limitations .
  • Molecular Dynamics Simulations : Model compound-protein interactions (e.g., with GROMACS) to identify conformational selection mechanisms .

Q. How does the compound’s bicyclic architecture influence its pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isozymes using fluorogenic substrates (e.g., Vivid® assays) .
  • Computational Prediction : Apply QSPR models (e.g., SwissADME) to estimate absorption/distribution parameters based on topological polar surface area (TPSA) and rotatable bonds .

Q. What advanced techniques can validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Detect target engagement by monitoring protein thermal stabilization in lysates .
  • CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative targets to confirm pathway specificity .
  • In Vivo Imaging : Use 18F^{18}F-labeled analogs for PET-CT studies in murine models to track biodistribution .

Key Considerations for Reproducibility

  • Literature Documentation : Cite synthetic protocols from peer-reviewed journals (e.g., J. Org. Chem.) and report NMR acquisition parameters (e.g., 500 MHz, CDCl3_3, TMS δ 0.00) .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .
  • Ethical Reporting : Disclose all negative results (e.g., failed synthetic routes) in supplementary materials to aid community progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 2
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one

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